molecular formula C13H14N2O3S B11065748 9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide

9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide

Cat. No.: B11065748
M. Wt: 278.33 g/mol
InChI Key: KHTQBMZREXISPY-UHFFFAOYSA-N
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Description

9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide is a complex organic compound with a unique structure that includes a nitro group, a thiazine ring, and a methanodibenzo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable precursor, followed by cyclization and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine: Lacks the nitro group and has different reactivity and applications.

    9-amino-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine: The amino group provides different chemical properties and potential biological activities.

Uniqueness

The presence of the nitro group in 9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide imparts unique reactivity and potential applications, particularly in redox chemistry and biological systems. This distinguishes it from similar compounds that lack the nitro functionality.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

5-nitro-10λ4-thia-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene 10-oxide

InChI

InChI=1S/C13H14N2O3S/c16-15(17)9-3-4-11-10(6-9)12-7-1-2-8(5-7)13(12)19(18)14-11/h3-4,6-8,12-14H,1-2,5H2

InChI Key

KHTQBMZREXISPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2S(=O)NC4=C3C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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